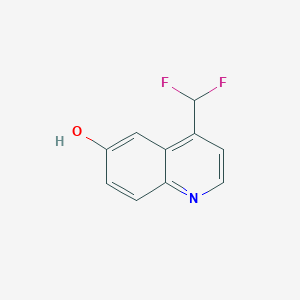

4-(Difluoromethyl)quinolin-6-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7F2NO |

|---|---|

Molekulargewicht |

195.16 g/mol |

IUPAC-Name |

4-(difluoromethyl)quinolin-6-ol |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)7-3-4-13-9-2-1-6(14)5-8(7)9/h1-5,10,14H |

InChI-Schlüssel |

WYAAALVPZILSGR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC=CC(=C2C=C1O)C(F)F |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4 Difluoromethyl Quinolin 6 Ol and Analogues

Direct Difluoromethylation of Quinoline (B57606) Systems

Direct difluoromethylation avoids lengthy synthetic sequences by targeting the C-H bonds of the quinoline scaffold. The electronic nature of the quinoline ring, with an electron-deficient pyridine (B92270) ring and an electron-rich benzene (B151609) ring, dictates the regioselectivity of these reactions. youtube.com Nucleophilic attacks typically favor the C-2 and C-4 positions, while electrophilic substitutions occur at C-5 and C-8. youtube.com Radical additions show varied selectivity based on the nature of the radical and the reaction conditions.

Direct C-H difluoromethylation is a highly atom-economical approach for synthesizing difluoromethylated heterocycles. nih.gov These methods can be broadly categorized by their mode of activation: transition-metal catalysis, radical-mediated protocols, and photocatalysis.

Transition metals are pivotal in facilitating the direct difluoromethylation of quinoline systems. Catalysts based on palladium, copper, and silver have been successfully employed. nih.govresearchgate.net

Palladium catalysis, for instance, has been used for the direct C-3 difluoromethylation of quinoline, a position that is typically difficult to functionalize directly. oaji.netvjst.vn In one study, various palladium complexes were screened, with Pd(OAc)2 showing notable reactivity when using difluoroacetic acid as the difluoromethyl source. oaji.net

Silver-catalyzed reactions have also been developed, utilizing difluoroalkyl carboxylic acids to generate the necessary difluoromethyl radicals for addition to heteroarenes, including quinolines. researchgate.net Similarly, copper-mediated strategies for oxidative difluoromethylation have been reported, expanding the toolkit for these transformations. nih.gov

Table 1: Representative Results for Palladium-Catalyzed C-3 Difluoromethylation of Quinoline

| Entry | Palladium Catalyst | Yield (%) |

|---|---|---|

| 1 | Pd(OAc)₂ | 40 |

| 2 | PdCl₂ | 35 |

| 3 | Pd(dppf)Cl₂ | 25 |

Data sourced from a study on direct C-3 difluoromethylation. oaji.net

Radical difluoromethylation has become a powerful and versatile strategy due to its mild reaction conditions and broad functional group tolerance. researchgate.netrsc.org These reactions typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the quinoline ring. The regioselectivity can be influenced by the electronic properties of both the quinoline substrate and the incoming radical. nih.gov

A variety of reagents have been developed to serve as sources for the •CF2H radical. nih.govnih.gov For example, the difluoromethyl radical is considered nucleophilic in character, and therefore its addition is favored on electron-deficient positions of the heterocycle. nih.govnih.gov While methods for meta-difluoromethylation have been developed for pyridine systems, their application to quinolines has been shown to be less efficient. nih.gov The synthesis of difluoromethylated quinolines can also be achieved through a radical addition/cyclization cascade process. researchgate.net

Visible-light photocatalysis has emerged as a green and efficient tool for C-H difluoromethylation. nih.govmdpi.com These methods utilize a photocatalyst that, upon light absorption, can initiate a radical process under exceptionally mild conditions, often at room temperature and without the need for strong oxidants. nih.govacs.org

Organic dyes like Rose Bengal or metallic complexes such as Ir(ppy)3 can serve as photocatalysts. nih.govmdpi.com They facilitate the generation of the •CF2H radical from sources like sodium difluoromethanesulfinate (CF2HSO2Na) or bromodifluoroacetates (BrCF2CO2R). nih.govmdpi.com The process is often tolerant of various functional groups, making it suitable for the late-stage functionalization of complex molecules. nih.govacs.org Recently, novel materials like covalent organic frameworks (COFs) have been designed as dual-active-center photocatalysts to improve reaction efficiency, achieving high yields in the difluoromethylation of heterocycles like quinolines. acs.orgbham.ac.uk

Table 2: Examples of Photocatalytic C-H Difluoromethylation of Heterocycles

| Substrate | CF₂H Source | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methylquinoxalin | NaSO₂CF₂H | V-COF-AN-BT, Vis-light | 91 | acs.org |

| Quinoxalin-2(1H)-one | CF₂HSO₂Na | Rose Bengal, Green LEDs, O₂ | 81 | nih.gov |

| Quinoxalin-2(1H)-one | BrCF₂CO₂Et | fac-Ir(ppy)₃, Blue LEDs | 72 | mdpi.com |

Nucleophilic difluoromethylation involves the reaction of a quinoline system with a reagent that acts as a source of the difluoromethyl anion (⁻CF2H). mdpi.com A common reagent for this purpose is (difluoromethyl)trimethylsilane (B44995) (Me3SiCF2H), which, when activated by a fluoride (B91410) source like cesium fluoride (CsF), can deliver the nucleophilic difluoromethyl group. mdpi.com

This approach has been effectively demonstrated in the 1,6-nucleophilic difluoromethylation of para-quinone methides, which are structurally analogous to certain quinoline derivatives. mdpi.com The reaction proceeds under mild conditions to afford structurally diverse difluoromethylated products in good yields. mdpi.com While less reactive than its trifluoromethyl counterpart (Me3SiCF3), Me3SiCF2H has proven to be an efficient reagent for these transformations. mdpi.com

Direct electrophilic difluoromethylation, which would involve a "CF2H⁺" synthon, is less common compared to nucleophilic and radical pathways. The challenge lies in generating a stable and effective electrophilic difluoromethylating agent. The difluoromethyl radical itself is generally considered to have nucleophilic character. nih.gov

However, strategies exist where the quinoline ring is activated to react with a nucleophilic CF2H source. For instance, quinolinium salts, formed under acidic conditions, become highly electrophilic and can react with nucleophiles in a Minisci-type reaction. nih.gov While this has been effectively used to introduce various groups, its application specifically for difluoromethylation requires a suitable nucleophilic difluoromethyl reagent. nih.govnih.gov Another approach involves multi-component reactions triggered by electrophilic fluorinating agents like Selectfluor, which can lead to the formation of 4-difluoromethyl quinazolinones, a related class of heterocycles. rsc.org These domino reactions showcase a pathway where an initial electrophilic fluorination can ultimately lead to a difluoromethylated core structure. rsc.org

Carbon-Hydrogen (C-H) Difluoromethylation Strategies

De Novo Synthesis of Difluoromethylated Quinoline Core Structures

De novo synthesis provides a foundational approach to constructing the quinoline ring system with the desired difluoromethyl substituent already in place or introduced during the core formation.

Classical quinoline syntheses, which involve cycloaddition and annulation reactions, remain highly relevant for preparing substituted quinolines. combichemistry.comnih.gov These methods can be adapted for the synthesis of difluoromethylated analogues.

Friedländer Synthesis: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline. wikipedia.orgjk-sci.comorganic-chemistry.org For the synthesis of 4-(difluoromethyl)quinolin-6-ol, a potential starting material would be a 2-amino-5-hydroxybenzaldehyde (B3056288) or ketone, reacting with a ketone bearing a difluoromethyl group. The reaction is often catalyzed by acids or bases. jk-sci.comorganic-chemistry.org Recent advancements have explored microwave irradiation and various catalysts like iodine and Lewis acids to improve efficiency. wikipedia.orgorganic-chemistry.org

Pfitzinger Reaction: A variation of the Friedländer synthesis, the Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netdocumentsdelivered.com The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound. wikipedia.org To obtain a 4-(difluoromethyl) derivative, a carbonyl compound containing a difluoromethyl group would be required.

Gould-Jacobs Reaction: This method involves the reaction of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgjasco.ropreprints.org Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikipedia.orgmdpi.com For the target molecule, an appropriately substituted aniline, such as 4-aminophenol, could be reacted with a difluoromethylated malonic ester derivative. The regioselectivity of the cyclization is a key consideration and can be influenced by steric and electronic factors of the aniline substituent. mdpi.comd-nb.info

Conrad-Limpach Synthesis: This synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.comquimicaorganica.org Depending on the reaction conditions, it can yield either 4-hydroxyquinolines or 2-hydroxyquinolines. wikipedia.orgquimicaorganica.org The use of high-boiling point solvents is typical for the thermal cyclization step. nih.gov A difluoromethylated β-ketoester would be a key starting material for introducing the desired group at the 4-position.

| Reaction Name | Key Reactants | Primary Product Type | Key Features |

|---|---|---|---|

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone + α-methylene ketone | Substituted quinolines | Versatile and widely used for polysubstituted quinolines. nih.govnih.gov |

| Pfitzinger Reaction | Isatin + carbonyl compound | Quinoline-4-carboxylic acids | Starts from readily available isatins. wikipedia.orgiipseries.org |

| Gould-Jacobs Reaction | Aniline + alkoxymethylenemalonic ester | 4-Hydroxyquinolines | Proceeds via an anilinomethylenemalonic ester intermediate. wikipedia.orgmdpi.com |

| Conrad-Limpach Synthesis | Aniline + β-ketoester | 4-Hydroxyquinolines or 2-hydroxyquinolines | Regioselectivity is temperature-dependent. wikipedia.orgquimicaorganica.org |

Modern synthetic strategies increasingly employ cross-coupling reactions to construct the quinoline ring system, offering high efficiency and functional group tolerance. Copper-catalyzed annulation reactions of ketone oxime acetates with ortho-trifluoroacetyl anilines have been developed to produce 4-trifluoromethyl quinolines. mdpi.com Similar strategies could potentially be adapted for the synthesis of 4-difluoromethyl analogues.

Multi-component reactions (MCRs) provide an efficient pathway to complex quinoline structures in a single step. researchgate.netrsc.org These reactions offer high atom economy and allow for the creation of diverse derivatives. researchgate.netrsc.org For instance, a visible-light-induced, photocatalyst-free, three-component radical tandem cyclization has been developed to synthesize difluoroamidosulfonylated quinolines. rsc.org This highlights the potential of MCRs in incorporating fluorine-containing moieties into the quinoline scaffold.

Regioselective Synthesis and Functionalization Control

Achieving the desired substitution pattern on the quinoline ring is crucial for tailoring the properties of the final compound.

Direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto a pre-formed quinoline ring. nih.gov While methods for direct difluoromethylation at the C-2 and C-4 positions of quinoline have been reported, achieving C-3 difluoromethylation has been a significant challenge. oaji.netvjst.vn Recently, a palladium-catalyzed method for the direct C-3 difluoromethylation of quinoline has been developed, opening new avenues for accessing previously inaccessible isomers. oaji.net

Furthermore, regioselective halogenation of quinolines can provide precursors for further functionalization. For example, a metal-free method for the C-5 halogenation of 8-substituted quinolines has been established. rsc.org The strategic use of directing groups and specific reagents allows for precise control over the position of functionalization. Magnesiation using reagents like i-PrMgCl·LiCl can also be employed for the regioselective functionalization of quinolines.

Sustainable and Green Chemical Syntheses

The development of environmentally benign and sustainable methods for the synthesis of quinoline derivatives, such as this compound, is a focal point of contemporary chemical research. These green approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous substances, thereby aligning with the principles of sustainable chemistry.

Application of Nanocatalysis and Heterogeneous Catalysis

Nanocatalysis and heterogeneous catalysis have emerged as powerful tools in the green synthesis of quinolines, offering significant advantages over traditional homogeneous catalysts. acs.org These benefits include high efficiency, selectivity, and the ease of catalyst recovery and reusability, which are crucial for sustainable industrial processes. acs.orgnih.gov Nanocatalysts, with their high surface-area-to-volume ratio, provide a greater number of active sites for chemical reactions, leading to enhanced catalytic activity. acs.orgnih.gov

A variety of nanocatalysts have been successfully employed in quinoline synthesis. For instance, copper-based nanoparticles (e.g., Cu, CuO, Cu2O) have demonstrated considerable efficacy in various organic transformations, including the synthesis of quinoline scaffolds. nih.gov Similarly, zinc oxide (ZnO) nanoparticles, synthesized using green methods like plant extracts, have been utilized as effective catalysts. researchgate.net Magnetic nanocatalysts, such as Fe3O4@SiO2 functionalized with active catalytic groups, offer the additional advantage of simple magnetic separation from the reaction mixture, facilitating their reuse for multiple cycles without a significant loss of activity. researchgate.net

Metal-free heterogeneous catalysts are also gaining prominence. A notable example is the use of Brønsted acid-functionalized graphitic carbon nitride (g-C3N4). nih.gov This layered material, with its tunable acidic and basic sites, has shown remarkable activity in promoting the Friedländer synthesis of quinolines under mild, solvent-free conditions. nih.gov The high surface acidity of these functionalized materials significantly accelerates the reaction rate. nih.gov

The application of these heterogeneous catalysts often allows for milder reaction conditions, such as lower temperatures and the use of more environmentally friendly solvents, or even solvent-free conditions, further enhancing the green credentials of the synthetic process. researchgate.netnih.gov

Table 1: Examples of Nanocatalysts and Heterogeneous Catalysts in Quinoline Synthesis

| Catalyst | Catalyst Type | Key Advantages | Relevant Synthetic Method | Reference |

|---|---|---|---|---|

| Copper-based Nanoparticles (Cu, CuO, Cu2O) | Nanocatalyst | High reactivity and selectivity | Various catalytic organic transformations | nih.gov |

| ZnO Nanoparticles | Nanocatalyst | Synthesized via green methods, effective catalysis | One-pot synthesis of quinoline derivatives | researchgate.net |

| Fe3O4@SiO2/isoniazid/Cu(II) | Magnetic Nanocatalyst | Easy magnetic separation and reusability | Friedländer synthesis | researchgate.net |

| Brønsted acid functionalized g-C3N4 | Metal-Free Heterogeneous Catalyst | High surface acidity, metal-free, mild conditions | Friedländer synthesis | nih.gov |

Metal-Free and Solvent-Minimizing Methodologies

The drive towards greener chemical processes has spurred the development of metal-free synthetic routes for quinolines, which circumvent the environmental and economic issues associated with toxic and expensive metal catalysts. rsc.org These methods often rely on the use of readily available and less hazardous reagents. nih.govmdpi.com

One such approach involves the use of iodine as a catalyst in a tandem cyclization strategy, which facilitates the formation of C-C and C-N bonds under mild conditions. nih.gov This method demonstrates excellent functional group tolerance and is scalable, making it a viable option for the synthesis of medicinally important quinolines. nih.gov Lewis acid-catalyzed multicomponent reactions, which can proceed without the need for transition metals, also represent a powerful tool for constructing complex quinoline structures from simple starting materials. mdpi.com Furthermore, catalyst-free methods are being explored, which rely on the inherent reactivity of the starting materials under specific reaction conditions to achieve the desired cyclization. jocpr.com

In conjunction with metal-free approaches, solvent-minimizing and solvent-free techniques are being increasingly adopted to reduce the environmental impact of chemical synthesis. numberanalytics.comresearchgate.net The use of greener solvents, such as water or ethanol, is a key strategy in this regard. researchgate.net Solvent-free reaction conditions, often achieved through techniques like grinding the reactants together, can lead to shorter reaction times, higher yields, and simplified product purification. researchgate.netresearchgate.net These solid-state reactions minimize the use of volatile organic compounds (VOCs), which are a major source of environmental pollution. researchgate.net

Table 2: Comparison of Metal-Free and Solvent-Minimizing Quinoline Synthesis Methodologies

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Iodine-catalyzed Tandem Cyclization | Metal-free catalysis | Mild conditions, good functional group tolerance, scalable | nih.gov |

| Lewis Acid-Catalyzed Multicomponent Reactions | Metal-free, convergent synthesis | Builds complexity in a single step | mdpi.com |

| Catalyst-Free Synthesis | Absence of external catalyst | Simplified reaction setup and purification | jocpr.com |

| Solvent-Free Grinding | Mechanical activation | Reduced waste, shorter reaction times, higher yields | researchgate.net |

| Use of Greener Solvents (e.g., water, ethanol) | Environmentally benign reaction media | Reduced toxicity and environmental impact | researchgate.net |

Microwave-Assisted and Flow Chemistry Implementations

Microwave-assisted organic synthesis has emerged as a transformative technology in the pursuit of green chemistry. nih.govingentaconnect.combenthamdirect.com By directly heating the reaction mixture with microwave irradiation, this technique can dramatically reduce reaction times from hours to minutes, while often leading to higher product yields and purities compared to conventional heating methods. nih.govlew.ro The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, resulting in rapid and uniform heating. researchgate.net

Microwave-assisted synthesis has been successfully applied to various classical quinoline syntheses, such as the Skraup and Friedländer reactions. nih.govtandfonline.com These methods often benefit from solvent-free conditions or the use of minimal amounts of high-boiling, microwave-absorbing solvents, further enhancing their green credentials. tandfonline.com The combination of microwave irradiation with recyclable catalysts, such as silica-propylsulfonic acid, offers a particularly sustainable approach to quinoline synthesis. tandfonline.com

Continuous flow chemistry represents another paradigm shift in the synthesis of quinolines, offering significant advantages in terms of scalability, safety, and efficiency. numberanalytics.comacs.org In a flow reactor, reagents are continuously pumped through a heated and/or irradiated reaction coil or channel, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org This level of control often leads to improved yields and selectivities.

Table 3: Overview of Microwave-Assisted and Flow Chemistry Approaches to Quinoline Synthesis

| Technology | Principle | Key Advantages | Example Application | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Direct heating with microwave irradiation | Rapid reaction rates, improved yields, reduced energy consumption | Friedländer synthesis using a recyclable solid acid catalyst | tandfonline.com |

| Continuous Flow Chemistry | Continuous processing in a microreactor or tubular reactor | Scalability, enhanced safety, precise control over reaction parameters | Photochemical synthesis of quinolines via isomerization-cyclization | vapourtec.com |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(Difluoromethyl)quinolin-6-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the proton of the difluoromethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the difluoromethyl group.

The proton of the -CHF₂ group is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). Based on data from analogous difluoromethyl-substituted aromatic compounds, this signal is expected in the range of δ 6.7–7.3 ppm. rsc.org

The aromatic region will show signals for the five protons on the quinoline ring.

H2, H3, H5, H7, H8 : The exact chemical shifts and coupling patterns can be predicted based on known data for 6-substituted and 4-substituted quinolines. uncw.edu For the parent quinolin-6-ol, the protons of the benzenoid ring (H5, H7, H8) appear between δ 7.0 and 7.9 ppm, while the protons of the pyridinoid ring (H2, H3, H4) are typically found between δ 7.2 and 8.7 ppm. nih.gov The electron-withdrawing -CHF₂ group at C4 will deshield H3 and H5, while the electron-donating -OH group at C6 will shield H5 and H7.

OH Proton : The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H on CHF₂ | 6.7 – 7.3 | Triplet (t) | ²JH-F ≈ 56-58 Hz |

| H2 | 8.7 – 8.9 | Doublet (d) | ³JH2-H3 ≈ 4-5 Hz |

| H3 | 7.4 – 7.6 | Doublet (d) | ³JH3-H2 ≈ 4-5 Hz |

| H5 | 7.8 – 8.0 | Doublet (d) | ⁴JH5-H7 ≈ 2-3 Hz |

| H7 | 7.2 – 7.4 | Doublet of doublets (dd) | ³JH7-H8 ≈ 9 Hz, ⁴JH7-H5 ≈ 2-3 Hz |

| H8 | 8.0 – 8.2 | Doublet (d) | ³JH8-H7 ≈ 9 Hz |

| 6-OH | Variable | Broad Singlet (br s) | N/A |

Note: Predicted values are based on analyses of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum will show ten distinct signals for the carbon atoms of this compound. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F).

The chemical shifts of the quinoline ring carbons are influenced by the substituents.

C4 : The attachment of the electron-withdrawing -CHF₂ group will cause a downfield shift for C4.

C6 : The attachment of the hydroxyl group will cause an upfield shift for the carbons ortho (C5, C7) and para (C8a) to it, and a downfield shift for C6 itself.

CHF₂ Carbon : Based on analogous compounds, the difluoromethyl carbon is expected to appear around δ 112-120 ppm as a triplet. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 148 – 150 |

| C3 | 118 – 120 |

| C4 | 135 – 138 |

| C4a | 125 – 128 |

| C5 | 110 – 112 |

| C6 | 155 – 157 |

| C7 | 122 – 124 |

| C8 | 130 – 132 |

| C8a | 144 – 146 |

| CHF₂ | 112 – 120 (triplet, ¹JC-F ≈ 240-250 Hz) |

Note: Predicted values are based on analyses of structurally similar compounds.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroalkyl Group Analysis

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the -CHF₂ group. This signal will be split into a doublet by the adjacent proton (a ²JH-F coupling constant of approximately 56-58 Hz). The chemical shift for difluoromethyl groups attached to an aromatic ring can vary, but is often observed in the range of δ -90 to -120 ppm. rsc.org For comparison, 4-(trifluoromethyl)quinoline (B1586426) derivatives show signals around δ -62 ppm. wiley-vch.de

Advanced Two-Dimensional NMR Techniques

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) : This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between H2 and H3, and between H7 and H8, confirming their positions within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of the protonated carbons (C2, C3, C5, C7, C8, and the CHF₂ carbon).

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for assigning the quaternary carbons (C4, C4a, C6, C8a) by observing their correlations with nearby protons. For example, the proton of the -CHF₂ group would show correlations to C3, C4, and C4a.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic -OH | 3200–3500 (Broad) |

| C-H Stretch | Aromatic | 3000–3100 |

| C-H Stretch | CHF₂ | 2950–3000 |

| C=N Stretch | Quinoline Ring | 1610–1640 |

| C=C Stretch | Aromatic Ring | 1500–1600 |

| C-O Stretch | Phenolic | 1200–1260 |

| C-F Stretch | Difluoromethyl | 1050–1150 (Strong) |

Note: Predicted values are based on analyses of structurally similar compounds. rsc.orgdergipark.org.tr

The broad band in the high-frequency region (3200–3500 cm⁻¹) is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The peaks in the 3000–3100 cm⁻¹ region are due to the aromatic C-H stretching vibrations. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1500–1640 cm⁻¹ range. The strong absorption bands anticipated between 1050 and 1150 cm⁻¹ are characteristic of the C-F stretching vibrations of the difluoromethyl group.

Raman Spectroscopy for Molecular Vibrational Analysis

While specific experimental Raman spectra for this compound are not widely published, the analysis would focus on identifying characteristic vibrational bands. Key vibrational modes for the functional groups present in this compound would be expected in specific regions of the spectrum. Studies on analogous quinoline derivatives show that characteristic bands for the quinoline ring system and its substituents are readily identifiable. dergipark.org.tr For instance, the C-N and C-C stretching vibrations within the quinoline core typically appear in the 1000-1650 cm⁻¹ region. dergipark.org.tr

Table 1: Expected Vibrational Mode Regions for this compound in Raman Spectroscopy

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 3600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-F (difluoromethyl) | Stretching | 1000 - 1400 |

| C=N (quinoline ring) | Stretching | 1620 - 1650 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (phenol) | Stretching | 1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The quinoline ring system in this compound contains a conjugated π-system, which is expected to result in characteristic absorption bands in the UV-Vis spectrum.

Experimental studies on similar quinoline derivatives demonstrate that their absorption spectra typically feature multiple bands in the 250–500 nm range, corresponding to π→π* and n→π* electronic transitions. beilstein-journals.orgresearchgate.net The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) for this compound would be influenced by the electronic effects of the difluoromethyl and hydroxyl groups, as well as the solvent used for analysis. The hydroxyl group, in particular, can cause shifts in absorption maxima depending on the solvent polarity and pH. researchgate.net

Table 2: Illustrative UV-Vis Spectroscopic Data for Aromatic Compounds

| Type of Transition | Typical λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | 200 - 400 | Quinoline aromatic system |

| n → π* | >300 | Nitrogen lone pair in quinoline ring |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, HRMS would be used to verify its molecular formula, C₁₀H₇F₂NO.

The technique differentiates the target compound from other potential molecules with the same nominal mass by measuring the mass with very high precision (typically to four or more decimal places). The calculated monoisotopic mass for C₁₀H₇F₂NO is 195.04957 u. guidechem.com An experimental HRMS measurement would be expected to yield a value that matches this theoretical mass with minimal deviation, typically within a few parts per million (ppm).

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇F₂NO |

| Theoretical Exact Mass (Monoisotopic) | 195.04957 u |

| Expected HRMS Result (e.g., [M+H]⁺) | 196.05740 m/z |

| Required Mass Accuracy | < 5 ppm |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide a wealth of structural information, including:

Bond lengths, bond angles, and torsion angles: Precise geometric parameters for the entire molecule.

Molecular conformation: The exact spatial orientation of the difluoromethyl and hydroxyl groups relative to the quinoline plane.

Crystal packing: The arrangement of molecules in the unit cell, revealing intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl group and the quinoline nitrogen) and potential π–π stacking between the aromatic rings.

While specific crystallographic data for this compound is not currently available in public databases, the analysis of related quinoline structures shows that such interactions are crucial in defining the supramolecular architecture. beilstein-journals.org

Table 4: Information Obtainable from Single Crystal X-ray Diffraction

| Structural Parameter | Type of Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Atomic Coordinates | 3D position of every atom in the molecule |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, stacking, etc. |

Other Advanced Spectroscopic and Diffraction Methods (e.g., Hirshfeld Surface Analysis)

Following a successful X-ray crystallographic study, Hirshfeld surface analysis could be employed to further investigate and visualize the intermolecular interactions within the crystal lattice. This computational method maps the electron distribution of a molecule within its crystal environment to highlight regions of close contact with neighboring molecules.

In Depth Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is one of the most versatile and widely used methods in computational chemistry and physics. wikipedia.org DFT calculations are employed to determine the properties of a multi-electron system using functionals of the spatially dependent electron density. wikipedia.org This approach is particularly effective for calculating the ground state properties of molecules, providing a balance between accuracy and computational cost. wikipedia.org Theoretical studies on quinoline (B57606) derivatives frequently utilize DFT to predict their stability and reactivity. scirp.orgscirp.org

Geometry optimization is a fundamental computational procedure used to determine the lowest-energy arrangement of atoms in a molecule. This process systematically alters the molecular geometry to find a configuration that corresponds to a minimum on the potential energy surface. The resulting optimized structure represents the most stable three-dimensional arrangement of the molecule in its ground state.

For a molecule like 4-(Difluoromethyl)quinolin-6-ol, which has rotatable bonds (particularly in the difluoromethyl group), a comprehensive analysis of the conformational landscape is crucial. This involves identifying all possible stable conformers (rotational isomers) and determining their relative energies. By exploring the potential energy surface, researchers can identify the global minimum—the most stable conformer—as well as other local minima, which may also be populated under certain conditions. This exploration provides critical insights into the molecule's flexibility and the structural forms it is most likely to adopt.

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule. These theoretical frequencies correspond to the fundamental modes of vibration, which are experimentally observed in Infrared (IR) and Raman spectroscopy. A key step in this process is the calculation of the harmonic vibrational frequencies, which are then often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical method.

The analysis of calculated vibrational spectra allows for a detailed assignment of the experimental IR and Raman bands to specific molecular motions, such as stretching, bending, and torsional modes. For quinoline derivatives, DFT has been successfully used to assign the main vibrational bands, providing unambiguous characterization. researchgate.net This corroboration between theoretical and experimental spectra confirms the optimized molecular structure and provides a deeper understanding of the molecule's dynamic behavior.

Illustrative Vibrational Frequency Assignments for a Quinoline Derivative

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (Type of Vibration) |

|---|---|---|---|

| ν1 | 3450 | 3435 | O-H Stretch |

| ν2 | 3080 | 3075 | Aromatic C-H Stretch |

| ν3 | 1620 | 1615 | C=C Aromatic Ring Stretch |

| ν4 | 1580 | 1575 | C=N Ring Stretch |

| ν5 | 1350 | 1345 | C-F Stretch (Symmetric) |

| ν6 | 1150 | 1145 | C-F Stretch (Asymmetric) |

| ν7 | 850 | 845 | Out-of-plane C-H Bend |

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netirjweb.comscirp.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests that the molecule is more reactive and can be easily excited. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in electron donation and acceptance during chemical reactions. In quinoline derivatives, a lower HOMO-LUMO gap can indicate significant charge transfer interactions within the molecule, which may be responsible for its bioactivity. scirp.org

Illustrative Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netdeeporigin.com The MEP surface illustrates the electrostatic potential on the electron density surface of the molecule. wolfram.com Different colors are used to represent regions of varying potential: red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netdeeporigin.comwolfram.com Green and yellow areas represent regions of intermediate or near-zero potential. wolfram.com

For this compound, the MEP map would reveal the most electron-rich sites, likely around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would likely appear as a region of positive potential. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for rationalizing the molecule's binding behavior with biological targets. researchgate.netdeeporigin.comchemrxiv.org

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the molecular wavefunction in terms of localized, Lewis-like bonding patterns (bonds, lone pairs, antibonds). wikipedia.orgmaterialsciencejournal.orgwisc.edu This analysis provides a detailed picture of intramolecular charge transfer (ICT), electron delocalization, and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.org

The method examines the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). materialsciencejournal.org A large E(2) value indicates a strong interaction and significant electron density transfer from the donor to the acceptor orbital, which stabilizes the molecule. materialsciencejournal.org For a molecule like this compound, NBO analysis could quantify the delocalization of the lone pairs on the nitrogen and oxygen atoms into the antibonding orbitals of the quinoline ring, providing a quantitative measure of resonance stabilization.

Illustrative NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N5 | π(C4-C10) | 25.5 |

| LP(1) N5 | π(C6-C7) | 22.1 |

| LP(2) O12 | π(C7-C8) | 18.9 |

| π(C7-C8) | π(C9-C10) | 15.3 |

| π(C2-C3) | π*(C4-C10) | 17.8 |

DFT calculations, combined with statistical mechanics, can be used to predict various thermodynamic properties of a molecule at a given temperature and pressure. Based on the calculated vibrational frequencies, parameters such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined.

These parameters are essential for understanding the stability of the molecule and for predicting the spontaneity and equilibrium of chemical reactions. For instance, by calculating the Gibbs free energy of different conformers, one can determine their relative populations at thermal equilibrium. Similarly, the calculation of thermodynamic properties for reactants and products allows for the prediction of reaction enthalpies and free energies, providing fundamental insights into the energetic feasibility of chemical transformations involving this compound.

Illustrative Calculated Thermodynamic Parameters at 298.15 K

| Parameter | Value |

|---|---|

| Zero-Point Vibrational Energy (kcal/mol) | 105.8 |

| Enthalpy (H) (kcal/mol) | 112.5 |

| Entropy (S) (cal/mol·K) | 95.4 |

| Gibbs Free Energy (G) (kcal/mol) | 84.1 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) stands as a cornerstone for investigating the excited-state properties of molecules. rsc.orgchemrxiv.org This quantum mechanical method is widely used for its favorable balance of computational cost and accuracy in predicting the electronic spectra and photophysical characteristics of medium-sized organic molecules. chemrxiv.org TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides a basis for understanding the nature of electronic transitions between molecular orbitals. science.govq-chem.com

TD-DFT calculations are instrumental in simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules. mdpi.com The method calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The primary transitions are often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The calculated excitation energies (E), corresponding wavelengths (λ), and oscillator strengths (f)—a measure of the transition probability—allow for the theoretical reconstruction of the absorption spectrum. mdpi.comdntb.gov.ua

While specific TD-DFT data for this compound is not extensively available in published literature, calculations on analogous quinoline derivatives provide insight into the expected spectral properties. For instance, studies on 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline using the B3LYP/6-31+G(d,p) level of theory have assigned long-wavelength bands to π → π* transitions involving intramolecular charge transfer. rsc.org

Table 1: Representative TD-DFT Calculated Excitation Parameters for a Quinoline Derivative Data below is illustrative for a related quinoline compound to demonstrate typical computational outputs.

Computational chemistry can predict the emission properties of a molecule, such as fluorescence. marshall.edu Following electronic excitation, a molecule relaxes to the lowest vibrational level of the first excited state (S1). Fluorescence occurs when it returns to the ground state (S0) by emitting a photon. marshall.edu The energy difference between the absorption and emission maxima is known as the Stokes shift. TD-DFT can be used to optimize the geometry of the excited state, allowing for the calculation of the emission energy and thus predicting the fluorescence spectrum. nih.gov Quinoline derivatives are well-known for their fluorescent properties, which are often linked to intramolecular charge transfer (ICT) characteristics. nih.gov

Phosphorescence, an emission from a triplet excited state (T1) to the singlet ground state, is less common for organic molecules in solution at room temperature but can be computationally investigated by calculating the energies of triplet states and the probabilities of intersystem crossing.

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics. nih.govresearchgate.net Computational methods, particularly DFT, are powerful tools for predicting the NLO response of molecules. mdpi.comnih.gov Key parameters include the dipole moment (μ), which measures charge asymmetry, the polarizability (α), which describes the linear response to an electric field, and the first hyperpolarizability (β), which quantifies the second-order NLO response. scirp.org

Molecules with significant NLO properties often feature electron-donating and electron-accepting groups connected by a π-conjugated system, facilitating intramolecular charge transfer. mdpi.com The difluoromethyl group (a weak electron-withdrawer) and the hydroxyl group (an electron-donator) on the quinoline scaffold suggest that this compound could exhibit NLO activity. Theoretical calculations on similar trifluoromethyl-substituted pyridine (B92270) derivatives have shown that such compounds can be excellent candidates for NLO materials, with hyperpolarizability values many times greater than that of the reference material, urea. journaleras.com

Table 2: Calculated NLO Properties for an Analogous Fluorinated Pyridine Thiol Calculations performed at the B3LYP/6–311+G(d, p) level of theory. journaleras.com

Solvent Effects on Molecular Structure and Spectra (Solvatochromism)

The absorption and emission spectra of a molecule can be significantly influenced by its solvent environment, a phenomenon known as solvatochromism. researchgate.netresearchgate.net Computational models can simulate these effects, providing a deeper understanding of solute-solvent interactions. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous dielectric medium. nih.gov This method, when combined with TD-DFT, can predict how the excitation energies and spectral wavelengths shift in response to solvent polarity. mdpi.comresearchgate.net

For molecules like this compound, which possess hydrogen bond donating (hydroxyl group) and accepting (quinoline nitrogen) sites, specific interactions with protic solvents can lead to notable spectral shifts. Studies on similar hydroxyquinoline derivatives have demonstrated that changes in solvent polarity can induce redshifts in fluorescence spectra due to the stabilization of a more polar excited state relative to the ground state. researchgate.net

Table 3: Illustrative Solvent Effects on the Absorption Maximum (λmax) of a Related Compound Data demonstrates typical solvatochromic shifts predicted by TD-DFT/PCM calculations.

Computational Studies on Reaction Mechanisms and Pathways

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify stable intermediates, locate transition states, and calculate the activation energies that govern reaction rates. rsc.org This provides a detailed, step-by-step understanding of how reactants are converted into products.

For this compound, computational studies could illuminate its synthesis, which likely involves established quinoline formation reactions such as the Skraup, Doebner-von Miller, or Friedländer synthesis. mdpi.com For example, a computational analysis of the Doebner–von Miller reaction would involve calculating the energies of intermediates formed during the conjugate addition of an aniline (B41778) precursor, subsequent cyclization, dehydration, and final oxidation to yield the aromatic quinoline ring. mdpi.com Such studies can explain regioselectivity and the influence of substituents on the reaction outcome. rsc.orgacs.org

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations and Interconversions

The hydroxyl group and the quinoline (B57606) nitrogen are the primary sites for functional group transformations, offering opportunities for a variety of chemical modifications.

The phenolic hydroxyl group at the 6-position of the quinoline ring is a versatile handle for chemical modification. Its nucleophilic character allows for a range of reactions, including alkylation, acylation, and nucleophilic substitution.

Alkylation: The hydroxyl group can be readily alkylated to form ethers. This is typically achieved by treating the quinolinol with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for optimizing the reaction conditions and preventing side reactions. For instance, weaker bases like potassium carbonate are often preferred to minimize N-alkylation of the quinoline ring.

Acylation: Acylation of the hydroxyl group to form esters is another common transformation. This can be accomplished using acyl chlorides or anhydrides in the presence of a base or a catalyst. These ester derivatives can serve as prodrugs or as intermediates for further functionalization.

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles, including amines, azides, and halides, at the 6-position.

Thiolation: Conversion of the hydroxyl group to a thiol group can be achieved through a multi-step process, often involving the Newman-Kwart rearrangement of an O-thiocarbamate intermediate. The resulting thiol can then be further derivatized to introduce sulfur-containing moieties.

The nitrogen atom of the quinoline ring is basic and nucleophilic, making it susceptible to reactions with electrophiles.

N-Alkylation: The quinoline nitrogen can be alkylated to form quaternary ammonium (B1175870) salts. This reaction typically requires a strong alkylating agent, such as an alkyl iodide or triflate. N-alkylation can significantly alter the electronic properties and solubility of the molecule.

N-Difluoromethylation: While less common, direct N-difluoromethylation of the quinoline nitrogen could be explored using specialized difluoromethylating reagents. This modification would introduce a difluoromethyl group at the nitrogen atom, potentially impacting the compound's metabolic stability and biological activity.

Transformations at the 4-(Difluoromethyl) Position

The difluoromethyl group at the 4-position is a key feature of the molecule, influencing its electronic properties and metabolic stability.

The carbon-fluorine bond is exceptionally strong, rendering the difluoromethyl group generally stable under a wide range of reaction conditions. The C-CF2H bond is significantly less prone to cleavage compared to C-H or C-Cl bonds. However, under forcing conditions or with specific reagents, this group can undergo transformation. The electron-withdrawing nature of the two fluorine atoms can also influence the reactivity of the adjacent C-H bond.

While the difluoromethyl group is generally stable, its conversion to other fluorinated moieties, such as a trifluoromethyl group, could be a potential derivatization strategy. This transformation would likely require harsh reaction conditions and specialized fluorinating reagents. Such a modification would significantly alter the electronic and lipophilic properties of the molecule.

Aromatic Substitution Reactions on the Quinoline Ring System

The quinoline ring system can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the presence of the electron-withdrawing difluoromethyl group and the electron-donating hydroxyl group. The positions most susceptible to substitution will depend on the directing effects of these substituents and the reaction conditions employed. The presence of the heterocyclic nitrogen atom also deactivates the ring towards electrophilic attack, particularly in the pyridine (B92270) ring.

Annulation and Ring-Forming Reactions Utilizing 4-(Difluoromethyl)quinolin-6-ol as a Precursor

Extensive literature searches did not yield specific examples of annulation or ring-forming reactions where this compound is explicitly utilized as a precursor. Published research to date has not detailed the use of this particular compound in the synthesis of fused heterocyclic systems through annulation strategies.

While the quinoline scaffold is a common building block in the synthesis of complex polycyclic molecules, and various annulation reactions are well-established for quinoline and its derivatives, specific studies detailing such transformations for this compound are not available in the reviewed scientific literature. General methodologies for the synthesis of fused quinolines often involve multi-step sequences, but none of the identified studies originated from this compound.

Therefore, no detailed research findings, reaction data, or specific derivatization strategies involving annulation and ring-forming reactions of this compound can be presented at this time.

Applications in Advanced Chemical Materials and Synthetic Building Blocks

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

4-(Difluoromethyl)quinolin-6-ol is a valuable building block for the synthesis of more complex molecules due to its distinct reactive sites. The quinoline (B57606) ring system, the hydroxyl group, and the difluoromethyl group each offer opportunities for chemical modification. The hydroxyl group can be alkylated, esterified, or used as a directing group in various reactions. The quinoline nitrogen can be quaternized or participate in coordination chemistry. The aromatic rings can undergo electrophilic substitution, although the difluoromethyl group, being electron-withdrawing, will influence the position of substitution.

The strategy of using well-defined molecular fragments, or building blocks, is a powerful approach in modern chemistry, particularly in the construction of metal-organic frameworks (MOFs) and complex organic molecules. rsc.org Fluorinated building blocks are particularly sought after, as the inclusion of fluorine can bestow desirable properties such as increased metabolic stability and altered electronic characteristics. nih.gov The difluoromethyl group, in particular, is a bioisostere of hydroxyl or thiol groups, and its incorporation can lead to compounds with novel biological or material properties. mdpi.com The synthesis of novel quinoline derivatives with specific substitutions is a key strategy in developing new therapeutic agents and functional materials. nih.govnih.gov

Development of Fluorescent Probes and Chemical Sensors

The quinoline core is a well-established fluorophore, forming the basis of many fluorescent probes and chemosensors. nih.govjlu.edu.cn Quinoline derivatives are known to form highly fluorescent complexes with metal ions, making them suitable for the detection of species like Zn²⁺. nih.gov The fluorescence properties of these molecules can be finely tuned by the introduction of different functional groups.

The development of fluorescent probes often involves a donor-π-acceptor architecture to facilitate intramolecular charge transfer (ICT), a process that can be sensitive to the local environment. researchgate.net In this compound, the quinolinol system can act as the signaling unit. The hydroxyl group can act as a proton donor or a coordination site for metal ions, and its interaction with analytes can lead to a detectable change in the fluorescence emission. For instance, quinolinone-based probes have been designed for the selective detection of metal ions like Hg²⁺. jlu.edu.cn Furthermore, the synthesis of quinoline-2(1H)-one derivatives has led to probes whose fluorescence quantum yield is significantly increased upon forming host-guest complexes. nih.gov While direct studies on this compound as a fluorescent probe are not yet prevalent, its structural similarity to known fluorescent quinoline derivatives suggests its potential in this area.

Applications in Organic Electronic Materials (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for fluorescent and phosphorescent organic materials. researchgate.net Quinoline derivatives have been extensively investigated for their use in OLEDs, often serving as electron-transporting materials or as fluorescent emitters. mdpi.comindexacademicdocs.orgresearchgate.net For example, Tris-(8-hydroxyquinolinato) aluminum (Alq₃) is a classic and widely used electron-transporting and emissive material in OLEDs. researchgate.net

The performance of OLEDs is highly dependent on the photophysical properties of the organic materials used. Researchers have synthesized various quinoline derivatives to act as versatile exciplex-forming materials for use in non-doped white OLEDs (WOLEDs). acs.org In some designs, quinoline-based materials that exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) have been shown to lead to highly efficient non-doped OLEDs. rsc.org The ease of modification of the quinoline structure allows for the tuning of its electronic and optical properties to meet the specific requirements of OLED devices. mdpi.com The presence of the difluoromethyl group in this compound could influence the material's volatility, film-forming properties, and electron-accepting character, potentially making it a candidate for investigation in organic electronic devices.

Ligand Design in Organometallic Catalysis

The nitrogen atom in the quinoline ring makes it an excellent N-donor ligand for a wide range of transition metals. cumbria.ac.uk This has led to the extensive use of quinoline-based ligands in organometallic catalysis. acs.orgproquest.comrsc.org The catalytic properties of the resulting metal complexes are highly dependent on the steric and electronic environment provided by the ligand.

The design of chiral quinoline-derived ligands has been particularly successful in asymmetric catalysis. acs.org For instance, chiral N-heterocyclic carbene (NHC) ligands featuring a quinoline skeleton have been used in enantioselective palladium-catalyzed reactions. acs.org The rigidity of the quinoline framework and the ability to introduce various substituents allow for the creation of a well-defined chiral pocket around the metal center. In the case of this compound, both the quinoline nitrogen and the phenolic oxygen of the hydroxyl group can act as coordination sites, potentially forming a bidentate chelate with a metal center. The electron-withdrawing nature of the difluoromethyl group would modulate the electron-donating ability of the quinoline ring, thereby influencing the reactivity of the metal catalyst. Quinoline-appended antimony (III) ligands have also been synthesized and used to form platinum (II) complexes, demonstrating the versatility of quinoline-based ligand design. acs.org

Future Prospects and Emerging Research Frontiers

Innovations in Synthetic Methodologies for Complex Fluorinated Heterocycles

The synthesis of fluorinated heterocycles, a critical class of compounds in medicinal and materials science, is an area of intense research. tandfonline.comrsc.orgresearchgate.net Traditional methods for constructing the quinoline (B57606) core, such as the Skraup and Gould-Jacobs reactions, are continually being refined. researchgate.netmdpi.com Modern strategies increasingly focus on efficiency, atom economy, and the late-stage introduction of fluorine-containing moieties.

Recent advancements include the development of multicomponent reactions (MCRs) which allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, showcasing high atom economy. rsc.org Another key area is the direct C–H fluorination of azaarenes like quinoline. acs.org For instance, a method for the nucleophilic C–H fluorination of quinolines has been developed that avoids the formation of unstable Meisenheimer intermediates by employing a concerted fluoride-electron-hydride transfer process. acs.org This strategy demonstrates selectivity for the C4 position, which can be enhanced through the use of Lewis acids that coordinate to the quinoline nitrogen, sterically hindering attack at the C2 position. acs.org

Furthermore, palladium-catalyzed carbonylation reactions, which utilize carbon monoxide to form the quinolin-4-one backbone from 2-iodoanilines and terminal acetylenes, represent a modern approach to synthesis. mdpi.com The development of mechanochemical synthesis, using techniques like ball-milling, has also shown promise, in some cases providing better yields for fluorinated heterocycles compared to conventional solution-based methods. rsc.org These innovative methods provide powerful tools for accessing novel and complex fluorinated quinolines that would be difficult to produce otherwise. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational tools are increasingly applied to predict molecular properties, design novel structures, and plan synthetic routes, thereby saving significant time and resources. researchgate.netarxiv.orgspringernature.com

In the context of fluorinated quinolines, ML models can predict the reactive sites for electrophilic aromatic substitutions with high accuracy. researchgate.net By analyzing features from a compound's SMILES string, these models can identify the most likely positions for chemical modification. researchgate.net Machine learning is also being used to predict the outcomes of chemical reactions, treating the process as a translation problem from reactants to products. researchgate.net For example, multi-head attention Molecular Transformer models have achieved over 90% top-1 accuracy in predicting reaction products on benchmark datasets. researchgate.net

So-called Δ²-learning models represent a significant advance, offering a way to predict high-level activation energies for reactions using low-level, computationally inexpensive geometries as a starting point. nih.gov This approach combines the speed of semi-empirical quantum chemistry calculations with accuracy approaching that of more demanding DFT methods. nih.gov For compound design, generative models combined with reinforcement learning can create novel molecular structures biased toward desired physicochemical properties, aiding in the discovery of new drug candidates. researchgate.net The integration of these AI/ML tools into synthesis planning and compound design is expected to significantly accelerate the exploration of the chemical space for complex molecules like 4-(Difluoromethyl)quinolin-6-ol. nih.govnih.gov

Exploration of Novel Chemical Transformations and Reactivity Patterns

Understanding the inherent reactivity of the fluorinated quinoline scaffold is crucial for developing new chemical transformations. The quinoline ring system is a weak tertiary base that can undergo both electrophilic and nucleophilic substitution reactions. nih.govuop.edu.pk Electrophilic substitutions typically occur at the C-5 and C-8 positions, while nucleophilic substitutions are favored at the C-2 and C-4 positions. uop.edu.pk

The difluoromethyl (CF₂H) group, often seen as a stable terminal functional group, is gaining attention as a "masked nucleophile". acs.org Recent research has shown that the deprotonation of difluoromethyl (hetero)arenes can generate nucleophilic ArCF₂⁻ synthons. acs.org These reactive intermediates can then be coupled with a wide variety of electrophiles to form new ArCF₂–C bonds, opening up previously inaccessible chemical space and enabling the construction of difluoromethylene-linked compounds. acs.org

Furthermore, the electronic properties of the quinoline core can be modulated to control reactivity. For example, a concerted nucleophilic aromatic substitution strategy has been developed for the C-H fluorination of quinolines, which proceeds without forming a traditional Meisenheimer intermediate. acs.org The reaction shows selectivity for the C4 position over the C2 position, a preference that can be influenced by electronic effects of substituents on the quinoline ring. acs.org The ongoing exploration of such novel reactivity patterns is essential for the functionalization of complex molecules and the synthesis of new derivatives.

Development of High-Throughput Screening for Chemical Properties

High-throughput screening (HTS) is an automated method that enables the rapid testing of thousands of chemical compounds in parallel, significantly accelerating the discovery process in materials science and drug development. researchgate.netresearchgate.net HTS is crucial for evaluating the vast libraries of new compounds generated through modern synthetic methods.

For novel compounds like this compound and its analogs, HTS can be applied to rapidly assess a range of critical chemical and physical properties. This includes fundamental characteristics such as solubility and thermal stability, which are key determinants of a compound's utility. nih.gov For instance, HTS methods have been successfully used for salt screening to identify optimal crystalline forms and for expanding the solvent scope for crystallization. researchgate.net

Beyond physical properties, HTS is widely used to determine biological activity. nih.gov By screening large compound libraries against biological targets, researchers can quickly identify promising "hits". researchgate.net Machine learning algorithms are often paired with HTS data to build predictive models for biological activity, helping to prioritize which compounds to synthesize and test next. nih.gov Fluorometric assays are a particularly common detection modality in HTS due to their sensitivity and adaptability to automated systems. researchgate.net The continued development of HTS technologies and associated data analysis tools is vital for efficiently navigating the chemical landscape and identifying molecules with desired properties. rsc.org

Q & A

Q. What are the recommended synthetic routes for 4-(Difluoromethyl)quinolin-6-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with quinoline scaffolds. Key steps include:

- Fluorination : Use fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce difluoromethyl groups at position 4 .

- Hydroxylation : Oxidative hydroxylation at position 6 using potassium permanganate or catalytic hydrogen peroxide under controlled pH (6–8) .

- Purification : Recrystallization (e.g., ethanol/water) or column chromatography (silica gel, chloroform/methanol gradient) improves purity .

Optimization requires monitoring temperature (e.g., 60–80°C for fluorination) and solvent selection (e.g., DMF for polar intermediates) .

Q. How can the structure of this compound be validated using spectroscopic techniques?

- Methodological Answer :

- NMR : - and -NMR confirm substitution patterns. The difluoromethyl group () shows characteristic splitting in -NMR .

- FTIR : Stretching vibrations at 1650–1700 cm (C=O) and 1100–1200 cm (C-F) verify functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 223.08) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Enzyme Inhibition : Test inhibition of kinases or proteases via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How do structural modifications at positions 4 (difluoromethyl) and 6 (hydroxyl) influence the compound’s bioactivity and pharmacokinetics?

- Methodological Answer :

- Fluorine Effects : The difluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. It also increases lipophilicity (logP ~2.5), improving membrane permeability .

- Hydroxyl Group : The 6-OH moiety enables hydrogen bonding with biological targets (e.g., enzyme active sites) but may reduce oral bioavailability due to polarity. Methylation or acetylation of this group can modulate solubility .

- SAR Studies : Compare analogs (e.g., 4-trifluoromethyl or 6-methoxy derivatives) in parallel assays to quantify activity changes .

Q. What strategies resolve contradictions in reported biological data for this compound analogs?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, discrepancies in IC values may arise from variations in cell line viability assays .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins, cross-referenced with experimental IC data .

Q. How can advanced analytical techniques characterize degradation products of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours .

- LC-MS/MS : Use reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation products. MS/MS fragmentation identifies cleavages (e.g., loss of or hydroxyl groups) .

- Stability Studies : Store samples at 4°C, 25°C, and 40°C for 1–6 months, monitoring purity via HPLC (UV detection at 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.